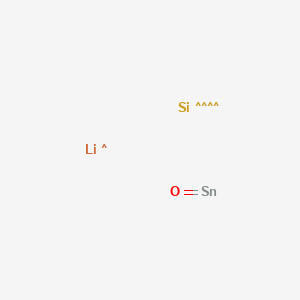
CID 71405551
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified by the Chemical Identifier (CID) 71405551 is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical substances that are used in various scientific research and industrial applications.
Análisis De Reacciones Químicas
CID 71405551 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
CID 71405551 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is used in biological assays to study the effects of chemical compounds on biological systems.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of CID 71405551 involves its interaction with specific molecular targets and pathways in biological systems. The compound may bind to receptors, enzymes, or other proteins, leading to changes in cellular function and signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparación Con Compuestos Similares
CID 71405551 can be compared with other similar compounds based on its chemical structure and biological activity. Similar compounds may include those with similar functional groups or structural motifs. The uniqueness of this compound lies in its specific chemical structure and the particular biological effects it exerts. Some similar compounds may include other small molecules listed in the PubChem database that share structural similarities with this compound.
Propiedades
Número CAS |
878045-87-5 |
|---|---|
Fórmula molecular |
LiOSiSn |
Peso molecular |
169.8 g/mol |
InChI |
InChI=1S/Li.O.Si.Sn |
Clave InChI |
VQCQIOQMAHPMRF-UHFFFAOYSA-N |
SMILES canónico |
[Li].O=[Sn].[Si] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-ethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14179557.png)
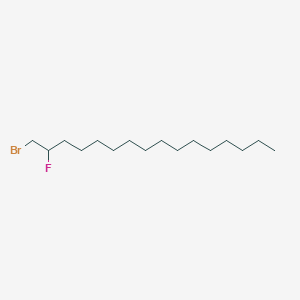
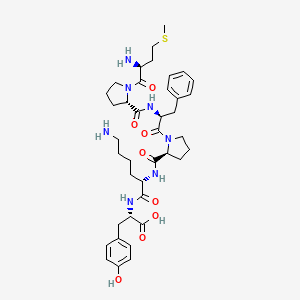
![4-(2-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}ethyl)-1,3-dioxolan-2-one](/img/structure/B14179576.png)
![4,4'-[(Dichlorostannanediyl)bis(methylene)]dibenzonitrile](/img/structure/B14179577.png)
![Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate](/img/structure/B14179578.png)
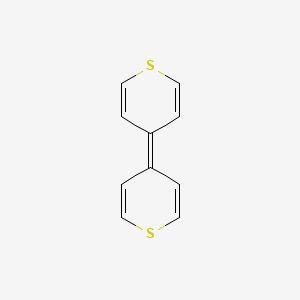
![N-(1-{[(Furan-2-yl)methyl][(thiophen-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14179586.png)
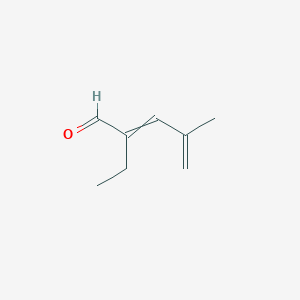
![[4-(2-Chlorophenyl)piperidin-4-yl]methanol](/img/structure/B14179595.png)
![Spiro[4.5]deca-6,9-diene-2-acetaldehyde, 3-methylene-8-oxo-](/img/structure/B14179597.png)
![(6-Chloro-1H-indol-3-yl)[4-(3-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14179614.png)
![N-[1-(4-Methoxyphenyl)but-3-en-1-yl]-2H-1,3-benzodioxol-5-amine](/img/structure/B14179618.png)
![2-[(4-Aminophenyl)sulfonylamino]pentanedioic acid](/img/structure/B14179622.png)
